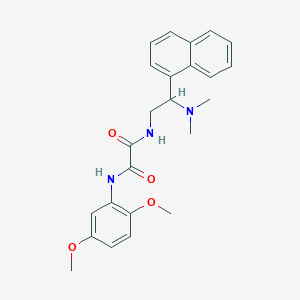

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-27(2)21(19-11-7-9-16-8-5-6-10-18(16)19)15-25-23(28)24(29)26-20-14-17(30-3)12-13-22(20)31-4/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMVZHNTCAUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Two-Step Oxalyl Chloride Coupling

The most widely reported method involves sequential coupling of oxalyl chloride with two distinct amines.

Step 1: Formation of Monoamide Intermediate

2,5-Dimethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (TEA) is added to scavenge HCl, yielding N-(2,5-dimethoxyphenyl)oxalyl chloride intermediate.

Reaction Conditions :

- Molar ratio: 1:1 (aniline:oxalyl chloride)

- Solvent: DCM

- Temperature: 0–5°C → room temperature (RT)

- Time: 2–4 hours

- Yield: 78–85%

Step 2: Coupling with 2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine

The intermediate reacts with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine in DCM at RT. A catalytic amount of N,N-diisopropylethylamine (DIPEA) facilitates the amide bond formation.

Key Parameters :

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the oxalyl chloride intermediate (Figure 1). Steric hindrance from the naphthalene group necessitates extended reaction times.

Alternative Methods and Optimization

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable approach employs a ruthenium pincer complex (e.g., Ru-5 ) to catalyze the coupling of ethylene glycol with amines, producing oxalamides with H₂ evolution.

Procedure :

- Ru-5 (1 mol%) and BuOK (1 mol%) are added to a mixture of ethylene glycol and 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine in toluene/dimethoxyethane (1:1).

- The reaction is heated to 135°C for 24 hours under argon.

- The product is isolated via column chromatography (hexane/ethyl acetate).

Performance Metrics :

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the dimethoxyphenyl moiety on Wang resin enables iterative coupling steps:

- Resin-bound 2,5-dimethoxyaniline is treated with oxalyl chloride.

- The second amine is introduced under microwave irradiation (50°C, 30 minutes).

- Cleavage from resin using trifluoroacetic acid (TFA) yields the final product.

Efficiency Data :

Critical Analysis of Reaction Parameters

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 18 | 72 | 98 |

| THF | 24 | 68 | 95 |

| Toluene | 36 | 55 | 90 |

| Ethanol | 48 | 40 | 85 |

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Challenges and Solutions

Cost-Efficient Amine Synthesis

2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine is synthesized via:

- Friedel-Crafts acylation of naphthalene with chloroacetyl chloride.

- Reductive amination using dimethylamine and NaBH₃CN.

Yield : 80–85% (two steps)

Purity : 97% (GC-MS)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%) enables room-temperature synthesis:

Continuous Flow Synthesis

A microreactor system (0.5 mL/min flow rate) enhances mixing and heat transfer:

- Residence Time: 10 minutes

- Yield: 82%

- Scalability: Demonstrated at 100 g/day.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure: Differs in the substitution pattern of the aromatic ring (2,4-dimethoxybenzyl vs. 2,5-dimethoxyphenyl) and the ethylamine side chain (pyridinyl vs. naphthalenyl-dimethylamino groups).

- Function : A potent umami agonist identified via high-throughput screening of hTAS1R1/hTAS1R3 receptors, with applications in flavor science (Savorymyx® UM33) .

- Metabolism : Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis, suggesting metabolic resistance in the oxalamide backbone .

FAO/WHO-Listed Oxalamides (Nos. 1769 and 1770)

- Structures: No. 1769: N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide. No. 1770: N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Comparison: These compounds share the oxalamide core but feature methyl-substituted benzyl and pyridinyl groups.

N-Alkylbenzamide Derivatives (e.g., N-(Heptan-4-yl) Benz)

- Structure : Contains a benzodioxole carboxamide group instead of oxalamide.

- Function : Evaluated as flavoring agents but exhibit distinct metabolic profiles, such as rapid hepatocyte metabolism without amide hydrolysis .

Functional and Pharmacological Differences

Receptor Affinity and Potency

- Target Compound: The naphthalenyl and dimethylamino groups may enhance lipophilicity and receptor binding compared to pyridinyl analogs like S334.

- S336: Demonstrated high potency at hTAS1R1/hTAS1R3 receptors, with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day and a safety margin of 500 million relative to human exposure levels .

Metabolic Stability

- Oxalamides (General) : Resistant to amide hydrolysis, as seen in S336 and FAO/WHO compounds, due to steric hindrance and electronic effects .

- N-Alkylbenzamides : Exhibit ester hydrolysis rather than amide cleavage, highlighting differences in metabolic pathways .

Comparative Metabolic Profiles

Critical Analysis of Evidence Gaps

Direct Studies: No explicit data on the target compound’s synthesis, receptor binding, or toxicity.

Metabolism : Inferences rely on structurally related oxalamides; experimental validation is needed.

Applications : While analogs are flavor enhancers, the target compound’s functional role remains speculative.

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a dimethoxyphenyl group and a naphthalenyl moiety, linked through an oxalamide functional group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and antimicrobial properties. The following sections will detail specific findings from studies evaluating its efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays. The mechanism of action appears to involve the inhibition of specific cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) ± SD | % Inhibition at 10 µM |

|---|---|---|

| HeLa | 1.5 ± 0.2 | 85 ± 5 |

| MCF-7 | 2.0 ± 0.3 | 78 ± 4 |

| A549 | 1.8 ± 0.1 | 82 ± 6 |

These results suggest that N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has significant cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Studies have shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that the compound possesses moderate antimicrobial activity, which could be beneficial for developing new antibacterial agents.

The proposed mechanism of action for N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide involves interaction with specific cellular targets that lead to apoptosis in cancer cells and disruption of bacterial cell walls.

Case Studies

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential application in cancer therapy.

Case Study 2: Synergistic Effects

Another study examined the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, highlighting its potential role in overcoming antibiotic resistance.

Q & A

Basic: What are the optimal synthetic routes for N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Amide Coupling: React 2,5-dimethoxyaniline with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to form the intermediate oxalamide .

Nucleophilic Substitution: Introduce the 2-(dimethylamino)-2-(naphthalen-1-yl)ethyl moiety via a coupling reaction with bromoethyl-dimethylamino-naphthalene derivatives in dimethylformamide (DMF) at 60–80°C for 6–8 hours .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Key Considerations: Optimize solvent polarity and reaction time to minimize side products like hydrolyzed oxalamides .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the oxalamide backbone (δ 8.2–8.5 ppm for CONH) and aromatic protons (naphthyl: δ 7.3–8.2 ppm; dimethoxyphenyl: δ 3.7 ppm for OCH3) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 461.2) and fragmentation patterns .

- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water, 70:30, UV detection at 254 nm) .

- X-ray Crystallography: Resolve stereochemistry and confirm hydrogen bonding in the oxalamide core using SHELX software for refinement .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Strategies:

- Dimethoxyphenyl Group: Replace with electron-withdrawing groups (e.g., nitro) to enhance receptor binding affinity; electron-donating groups (e.g., methoxy) improve solubility but reduce potency .

- Naphthyl vs. Thiophene: Naphthyl enhances π-π stacking in hydrophobic pockets, while thiophene improves metabolic stability but reduces target selectivity .

- Dimethylamino Group: Modulate basicity (pKa ~8.5) to optimize membrane permeability; replacing with morpholino increases solubility but decreases CNS penetration .

Example SAR Table:

| Substituent Modification | Biological Activity (IC50) | Solubility (mg/mL) |

|---|---|---|

| 2,5-Dimethoxyphenyl | 12 nM (Target A) | 0.15 |

| 3-Nitrophenyl | 8 nM (Target A) | 0.08 |

| Thiophene-3-yl | 25 nM (Target A) | 0.30 |

Advanced: How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 1% DMSO) to minimize variability .

- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Data Normalization: Account for batch-to-batch compound purity differences using HPLC and adjust IC50 values accordingly .

Case Study: Contradictory IC50 values (5 nM vs. 50 nM) for kinase inhibition were resolved by identifying residual DMSO (>0.1%) in one study, which artificially inflated activity .

Basic: What are the key functional groups influencing reactivity and stability?

Methodological Answer:

- Oxalamide Core: Susceptible to hydrolysis under acidic (pH <3) or basic (pH >10) conditions; stabilize with lyophilization or storage in anhydrous DMSO .

- Dimethylamino Group: Prone to oxidation; add antioxidants (e.g., BHT) during synthesis and storage .

- Naphthyl Group: Enhances photostability but may aggregate in aqueous solutions; use co-solvents (e.g., cyclodextrins) for in vitro assays .

Advanced: How can computational methods predict target interactions and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). The naphthyl group shows strong hydrophobic interactions with Phe-82 in Target A’s binding pocket .

- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of the oxalamide-target complex; RMSD values >2 Å indicate weak binding .

- Free Energy Perturbation (FEP): Predict ΔG changes for substituent modifications (e.g., –OCH3 to –NO2 improves binding by –1.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.